Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate is a complex organic compound that belongs to the class of androstane derivatives This compound is characterized by its unique structure, which includes three carbonate groups attached to the androstane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate typically involves multiple steps, starting from the basic androstane skeleton. The process generally includes the introduction of the carbonate groups through reactions with appropriate carbonate reagents under controlled conditions. Common reagents used in these reactions include phosgene, dimethyl carbonate, and other carbonate sources. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the successful formation of the triscarbonate structure.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are commonly employed. Additionally, purification steps such as crystallization and chromatography are used to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the androstane skeleton.
Substitution: The carbonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the carbonate groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of carbamates or esters.
Scientific Research Applications
Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various androstane derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including hormonal disorders and cancers.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate involves its interaction with specific molecular targets and pathways. The compound can bind to androgen receptors, modulating their activity and influencing gene expression. This interaction can lead to various biological effects, including the regulation of cell growth and differentiation. Additionally, the compound’s carbonate groups can undergo hydrolysis, releasing active intermediates that further contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl trisacetate
- Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl trismethylcarbonate
- Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl tristrifluoroacetate
Uniqueness
Trimethyl (3beta)-17-oxoandrost-5-ene-3,7,11-triyl triscarbonate is unique due to its specific triscarbonate structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and stability profiles, making it suitable for specific applications in research and industry. Its ability to undergo various chemical transformations and its potential biological activities further distinguish it from other androstane derivatives.
Properties
CAS No. |
537718-14-2 |
---|---|
Molecular Formula |
C25H34O10 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
[(3S,7R,8S,9S,10R,11R,13S,14S)-3,7-bis(methoxycarbonyloxy)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-11-yl] methyl carbonate |
InChI |
InChI=1S/C25H34O10/c1-24-9-8-14(33-21(27)30-3)10-13(24)11-16(34-22(28)31-4)19-15-6-7-18(26)25(15,2)12-17(20(19)24)35-23(29)32-5/h11,14-17,19-20H,6-10,12H2,1-5H3/t14-,15-,16-,17+,19+,20-,24-,25-/m0/s1 |
InChI Key |
AIOBZIVDSXFNIS-KTLRVSMRSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=C[C@@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)OC(=O)OC)OC(=O)OC)OC(=O)OC |
Canonical SMILES |
CC12CCC(CC1=CC(C3C2C(CC4(C3CCC4=O)C)OC(=O)OC)OC(=O)OC)OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.